6-Amino-1,2,4-triazine-5-carboxylic acid
Overview
Description
6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Scientific Research Applications
6-Amino-1,2,4-triazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex triazine derivatives used in materials science and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of agrochemicals and dyes
Future Directions
Triazine derivatives, including 6-Amino-1,2,4-triazine-5-carboxylic acid, have potential applications in various fields, including the production of herbicides and polymer photostabilisers . They also display important biological properties, such as antitumor properties . Therefore, future research could focus on exploring these potential applications further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2,4-triazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with cyanoacetic acid in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,2,4-triazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can yield amino-substituted triazines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism of action of 6-Amino-1,2,4-triazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazine-3,5-dicarboxylic acid
- 2-Amino-1,3,5-triazine
- 6-Chloro-1,2,4-triazine-5-carboxylic acid
Uniqueness
6-Amino-1,2,4-triazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it exhibits a higher potential for forming stable complexes with metal ions and biological macromolecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-amino-1,2,4-triazine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2/c5-3-2(4(9)10)6-1-7-8-3/h1H,(H2,5,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYNZUPMAFITPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666391 | |
Record name | 6-Amino-1,2,4-triazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412278-71-8 | |
Record name | 6-Amino-1,2,4-triazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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